Ethyl 1-phenylpiperidine-4-carboxylate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-phenylpiperidine-4-carboxylate typically involves the reaction of ethyl 4-piperidone with phenylmagnesium bromide, followed by esterification with ethanol. The reaction conditions often include the use of a solvent such as tetrahydrofuran (THF) and a catalyst like magnesium bromide .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions under controlled conditions. The process includes the use of high-purity reagents and advanced purification techniques to ensure the quality and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-phenylpiperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding carboxylic acid derivative.
Reduction: Reduction reactions can lead to the formation of secondary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, secondary amines, and various substituted piperidine derivatives .
Scientific Research Applications
Ethyl 1-phenylpiperidine-4-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals and organic compounds.
Biology: The compound is studied for its potential effects on biological systems, including its analgesic properties.
Medicine: It is explored for its potential use as a pain reliever and in the treatment of various medical conditions.
Industry: The compound is used in the production of other chemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of ethyl 1-phenylpiperidine-4-carboxylate involves its interaction with opioid receptors in the central nervous system. It acts as an agonist at these receptors, leading to analgesic effects. The compound also affects the release of neurotransmitters, modulating pain perception and providing relief .
Comparison with Similar Compounds
Ethyl 1-phenylpiperidine-4-carboxylate can be compared with other similar compounds, such as:
Pethidine (Meperidine): Both compounds have analgesic properties, but this compound is known for its unique chemical structure and potentially different pharmacokinetic profile.
Anileridine: Another piperidine derivative with analgesic properties, but with different potency and side effect profiles.
Alphaprodine: A synthetic opioid with similar uses but differing in its chemical structure and effects.
Properties
IUPAC Name |
ethyl 1-phenylpiperidine-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-2-17-14(16)12-8-10-15(11-9-12)13-6-4-3-5-7-13/h3-7,12H,2,8-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNOCPXFFJBMLLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20274483 | |
Record name | Ethyl 1-phenylpiperidine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20274483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
247022-37-3 | |
Record name | 4-Piperidinecarboxylic acid, 1-phenyl-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=247022-37-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 1-phenylpiperidine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20274483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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